1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol

Analytical Chemistry Quality Control Procurement

SAR campaigns stall when non-fluorinated or regioisomeric building blocks compromise metabolic stability and cross-coupling efficiency. This compound delivers the exact C3-bromo, gem-difluoro pattern essential for robust lead optimization. • Gem-difluoro bioisostere enhances metabolic stability and lipophilicity vs. non-fluorinated analogs, directly impacting drug half-life. • C3-bromo handle ensures efficient Suzuki-Miyaura and Buchwald-Hartwig diversification; positional variants reduce coupling yields. • Bifunctional scaffold: modifiable secondary alcohol plus aryl bromide enables divergent SAR exploration. • Predicted LogP ~1.66 and low PSA (33 Ų) fall within favorable BBB penetration range for CNS programs. Supplied with full analytical characterization.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
Cat. No. B13561170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(C(F)F)O)Br
InChIInChI=1S/C7H6BrF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,6-7,12H
InChIKeyFLHZRBHHEKRYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol: A Strategic Fluorinated Pyridine Building Block for Drug Discovery Procurement


1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol (CAS: 2091022-81-8) is a halogenated pyridine derivative belonging to the class of α,α-difluorinated secondary alcohols . Its molecular formula is C₇H₆BrF₂NO with a molecular weight of 238.03 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research , featuring a 6-bromopyridine ring substituted with a 2,2-difluoroethan-1-ol moiety. The presence of both bromine and the gem-difluoro group confers unique reactivity profiles and potential pharmacokinetic advantages in derived molecules [1].

Why Substituting 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol with Non-Fluorinated or Regioisomeric Analogs Risks Synthetic Failure and Suboptimal PK Profiles


Procuring alternative building blocks with similar but distinct substitution patterns—such as non-fluorinated analogs (e.g., 1-(6-Bromopyridin-3-yl)ethanol) or regioisomers (e.g., 2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol)—can compromise both synthetic utility and the pharmacological properties of final compounds. The gem-difluoro group is a well-established bioisostere that significantly enhances metabolic stability and lipophilicity compared to non-fluorinated counterparts, directly impacting drug half-life and bioavailability [1]. Furthermore, subtle positional variations (e.g., C3 vs. C5 substitution on the pyridine ring) can alter the electronic environment and steric accessibility of the bromine handle, affecting the efficiency of downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. Therefore, rigorous qualification of the exact building block is essential for maintaining synthetic route robustness and achieving desired structure-activity relationships (SAR) [3].

Quantitative Differentiation Guide: 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol vs. Key Analogs


Comparative Purity and Analytical Quality Control: 98% vs. 95% Thresholds for Reproducible Synthesis

The commercially available 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol (CAS 2091022-81-8) is supplied with a purity specification of 98%, as verified by vendor analytical data . In contrast, the regioisomeric analog 2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol (CAS 2229492-91-3) is commonly offered at a lower standard purity of 95% . This difference in purity grade is critical for applications requiring high-fidelity coupling reactions where impurities can significantly reduce yield or complicate purification.

Analytical Chemistry Quality Control Procurement

Enhanced Lipophilicity and Metabolic Stability Conferred by the gem-Difluoro Group vs. Non-Fluorinated Analog

The incorporation of a gem-difluoro group in 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol provides a significant physicochemical advantage over its non-fluorinated counterpart, 1-(6-Bromopyridin-3-yl)ethanol. Literature on bioisosteres demonstrates that substituting a methylene group (-CH₂-) with a difluoromethylene group (-CF₂-) increases lipophilicity (measured by LogP) and enhances metabolic stability by blocking oxidative metabolism at the α-position [1]. For the closely related regioisomer 2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol, the predicted LogP is 1.66 [2], whereas the non-fluorinated analog 1-(6-Bromopyridin-3-yl)ethanol has a predicted LogP of approximately 0.9, a difference of +0.76 units . This translates to improved membrane permeability and reduced clearance in derived drug candidates.

Medicinal Chemistry ADME Bioisosterism

Regiochemical Selectivity in Cross-Coupling: 3-Pyridinyl vs. 2-Pyridinyl or 4-Pyridinyl Bromide Reactivity

The position of the bromine substituent on the pyridine ring critically governs the reactivity and selectivity in transition-metal-catalyzed cross-coupling reactions. The target compound features a bromine atom at the 3-position (meta to the nitrogen), which exhibits distinct electronic properties compared to regioisomers like 1-(2-bromopyridin-3-yl)-2,2-difluoroethan-1-ol or 1-(6-bromopyridin-2-yl)-2,2-difluoroethan-1-ol. Research on the reactivity of bromopyridines indicates that the oxidative addition step in Suzuki-Miyaura couplings proceeds at different rates depending on the substitution pattern, with 3-bromopyridines often requiring tailored catalytic conditions for optimal yield compared to the more reactive 2-bromo or 4-bromo analogs [1]. This regiospecificity is crucial for planning efficient multi-step syntheses.

Synthetic Chemistry Cross-Coupling Palladium Catalysis

High-Impact Application Scenarios for 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol in Pharmaceutical and Agrochemical R&D


Synthesis of Fluorinated Kinase Inhibitors and CNS Drug Candidates

This compound is an ideal intermediate for constructing fluorinated kinase inhibitors or central nervous system (CNS) drug candidates. The gem-difluoro group enhances metabolic stability (as inferred in Section 3, Evidence Item 2) and the 3-bromopyridine handle allows for late-stage diversification via cross-coupling [1]. Its predicted LogP of ~1.66 and low polar surface area (33 Ų) for the scaffold [2] fall within the favorable range for blood-brain barrier penetration, making it a strategic choice for CNS programs.

Development of Novel Agrochemicals with Enhanced Environmental Stability

In agrochemical research, the incorporation of fluorine atoms is a proven strategy to improve the environmental stability and bioavailability of herbicides and fungicides. 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol serves as a key building block for synthesizing fluorinated pyridine-based agrochemicals, where the bromine atom enables attachment to various bioactive scaffolds [3]. The difluoroethanol moiety can increase the half-life of the active ingredient in the field, improving efficacy at lower application rates.

Structure-Activity Relationship (SAR) Studies via Divergent Synthesis

The bifunctional nature of this compound—a reactive aryl bromide and a modifiable secondary alcohol—makes it a powerful scaffold for divergent SAR studies. Researchers can exploit the alcohol for esterification, etherification, or oxidation to a ketone [4], while independently functionalizing the pyridine ring via cross-coupling. This allows for the rapid exploration of chemical space around a common fluorinated core, accelerating lead optimization campaigns in medicinal chemistry.

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